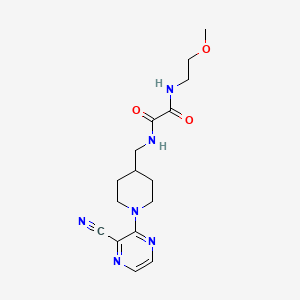
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, examining mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 298.32 g/mol
Structural Features
The compound features:
- A piperidine ring substituted with a cyanopyrazine moiety.
- An oxalamide functional group that may contribute to its biological activity.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Kinases : Some studies suggest that related compounds inhibit checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to DNA-damaging agents .
- Antineoplastic Activity : The compound has been explored for its potential in anti-neoplastic therapies, demonstrating cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
Efficacy in Preclinical Models
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung Cancer) | 5.4 | CHK1 Inhibition | |
| MCF7 (Breast Cancer) | 7.8 | Apoptosis Induction | |
| HeLa (Cervical Cancer) | 6.5 | Cell Cycle Arrest |
These studies indicate that the compound exhibits promising cytotoxicity across various cancer types, with IC50 values suggesting significant potency.
Case Study 1: In Vivo Efficacy
In a murine model of lung cancer, administration of this compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors, corroborating the in vitro findings regarding its mechanism of action.
Case Study 2: Combination Therapy
Another study evaluated the compound's effectiveness in combination with traditional chemotherapeutics. The results showed enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that warrants further investigation.
Properties
IUPAC Name |
N'-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-25-9-6-20-15(23)16(24)21-11-12-2-7-22(8-3-12)14-13(10-17)18-4-5-19-14/h4-5,12H,2-3,6-9,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWAPSXKGQUGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














